(3R)-hydroxy-beta-ionone
Overview
Description
“(3R)-hydroxy-beta-ionone” is a chemical compound that is a subclass of megastigmane . It is a derivative of beta-ionone, characterized by the presence of an ®-hydroxy group at the 3-position .
Synthesis Analysis
“(3R)-hydroxy-beta-ionone” is a β-ionone compound having an ®-hydroxy group at the 3-position . It has been mentioned as a cleavage product of zeaxanthin .Molecular Structure Analysis
The molecular structure of “(3R)-hydroxy-beta-ionone” has been analyzed in various studies. For instance, molecular dynamics simulations have been performed for XDH complexed to “(3R)-hydroxy-beta-ionone” and other ligands .Chemical Reactions Analysis
“(3R)-hydroxy-beta-ionone” is functionally related to β-ionone and is a type of apo carotenoid monoterpenoid .Physical And Chemical Properties Analysis
“(3R)-hydroxy-beta-ionone” has a formula of C13H20O2, a net charge of 0, an average mass of 208.29670, and a mono-isotopic mass of 208.14633 .Scientific Research Applications
Allelopathic Activity in Moss
(3R)-Hydroxy-beta-ionone has been identified as a growth inhibitor in the moss Rhynchostegium pallidifolium, suggesting its role in allelopathic activity. This compound was found to inhibit the growth of various seedlings, indicating its potential in natural plant competition and formation of pure colonies (Kato‐Noguchi, Seki, & Shigemori, 2010).
Enzymatic Synthesis from Lutein
A study on Enterobacter hormaechei YT-3 revealed the enzymatic synthesis of 3-hydroxy-beta-ionone from lutein. The enzyme involved, EhLCD, showed potential for biotechnological applications in the production of this compound, which has applications in food and beverages (Long et al., 2021).
Synthesis and Transformation into Carotenoids
Research on the synthesis of (3R)-3-hydroxy-beta-ionone and its transformation into carotenoids like beta-cryptoxanthin highlights its role in the synthesis of biologically active carotenoids (Khachik & Chang, 2011).
Role in Plant Growth Inhibition
The compound has been studied for its role in light-induced growth inhibition of plant hypocotyls, indicating its potential as a natural growth regulator in plants (Kato‐Noguchi, 1992).
Microbial Transformation
Studies on the microbial transformation of alpha-ionone to 3-hydroxy-beta-ionone by Streptomyces strains have provided insights into the regio- and stereoselective hydroxylation, which is crucial for biotechnological applications (Lutz-Wahl et al., 1998).
Bioherbicide Development
Research on Elaeocarpus floribundus leaves identified (3R)-3-hydroxy-β-ionone as a potent allelopathic substance, suggesting its application in the development of plant-based bioherbicides (Hossen et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-4-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZSVYKDDZRQY-MVIFTORASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456187 | |
Record name | Apo-9-zeaxanthinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-hydroxy-beta-ionone | |
CAS RN |
50281-38-4 | |
Record name | Apo-9-zeaxanthinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-beta-ionone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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